N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide (CAS: 941879-50-1) is a thiazole-based carboxamide derivative featuring a 4-methylthiazole core substituted at position 2 with a ureido group linked to m-tolyl (meta-methylphenyl) and at position 5 with a carboxamide moiety bearing a cyclohexenylethyl chain.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-14-7-6-10-17(13-14)24-20(27)25-21-23-15(2)18(28-21)19(26)22-12-11-16-8-4-3-5-9-16/h6-8,10,13H,3-5,9,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAJZUPIHCDEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene, ethylamine, 4-methylthiazole-5-carboxylic acid, and m-tolyl isocyanate.
Step-by-Step Synthesis:
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound notable for its unique thiazole structure, which incorporates a cyclohexene group. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of lysine acetyltransferases (KATs), which play crucial roles in gene regulation and cellular processes.
Chemical Structure and Properties
The chemical formula for the compound is . Its structural features include:
- Thiazole ring : Implicated in various biological activities.
- Cyclohexene moiety : Enhances lipophilicity and potential interactions with biological targets.
- Ureido group : May contribute to binding affinity with specific enzymes.
This compound primarily acts as a KAT inhibitor. KATs are involved in the acetylation of histones, influencing gene expression and cellular metabolism. Inhibition of these enzymes may have therapeutic implications in cancer treatment and other diseases associated with dysregulated gene expression.
Case Studies and Research Findings
- Inhibition of KATs : Research indicates that the compound effectively inhibits KATs within the MYST family, which are critical for histone modification. This inhibition can lead to altered gene expression profiles, making it a candidate for cancer therapy .
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxicity was assessed using MTT assays, revealing IC50 values that suggest potent anticancer activity .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins involved in cancer progression. Molecular docking simulations indicate that the compound fits well into the active sites of these proteins, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure/Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-cyclohexenyl)-benzenesulfonamide | Similar sulfonamide structure | KAT inhibition | Lacks thiazole ring |
| 5-Ethyl-2-methoxybenzenesulfonamide | Sulfonamide with methoxy group | Anticancer activity | No cyclohexene or thiazole |
| 4-Methoxyphenylsulfonamide | Basic sulfonamide structure | Antibacterial activity | Simpler structure |
This table illustrates that while there are compounds with similar functionalities, the unique combination of features in this compound may confer distinct advantages in specific therapeutic contexts.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Thiazole Core
- Target Compound: Position 2: 3-(m-tolyl)ureido. Position 5: N-(2-(cyclohex-1-en-1-yl)ethyl)carboxamide.
- Compound 12 (): Position 2: 3-(p-tolyl)ureido. Position 5: N-(2-methoxybenzyl)carboxamide.
Thiazole Derivatives with Bioactivity ()
-
- Structure : Thiadiazole derivative with a 4-methyl-2-phenylthiazole core.
- Activity : IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells.
- Comparison : The absence of a ureido group in 7b suggests that the ureido moiety in the target compound may be critical for targeting specific enzymes (e.g., urease or proteases) .
- BP 27384 (): Structure: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide. Key Feature: Incorporation of a piperazinyl-pyrimidine substituent enhances solubility but diverges from the ureido-thiazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
